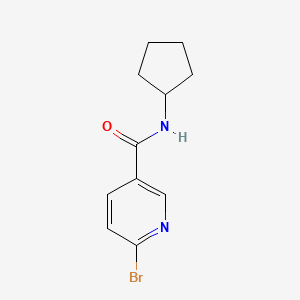

6-Bromo-N-cyclopentylnicotinamide

Description

6-Bromo-N-cyclopentylnicotinamide is a brominated nicotinamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a bromine substituent at the 6-position of the pyridine ring. The cyclopentyl group may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C11H13BrN2O |

|---|---|

Molecular Weight |

269.14 g/mol |

IUPAC Name |

6-bromo-N-cyclopentylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H13BrN2O/c12-10-6-5-8(7-13-10)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |

InChI Key |

KKHBLSACGVADLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which is widely applied in the formation of carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 6-Bromo-N-cyclopentylnicotinamide are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally friendly processes, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopentylnicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like N-Bromosuccinimide (NBS).

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: N-Bromosuccinimide (NBS) in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of brominated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

6-Bromo-N-cyclopentylnicotinamide has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its therapeutic potential in treating diseases like cancer and tuberculosis

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopentylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to exert its effects through modulation of kinase activity and inhibition of specific signaling pathways . For example, nicotinamide derivatives are known to inhibit p38 MAP kinase and Rho-associated protein kinase (ROCK), which play roles in cell differentiation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-N-cyclopentylnicotinamide with two structurally related brominated pyridine derivatives: 6-Bromo-4-methylnicotinaldehyde and 6-Bromo-2-fluoronicotinamide . Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Key Findings:

Functional Group Diversity :

- 6-Bromo-N-cyclopentylnicotinamide features a cyclopentylamide group, which likely enhances steric bulk and lipophilicity compared to the simpler amide in 6-Bromo-2-fluoronicotinamide. This could improve membrane permeability in drug candidates.

- 6-Bromo-4-methylnicotinaldehyde contains an aldehyde group, making it reactive toward nucleophiles (e.g., in Schiff base formation), whereas the amide derivatives are more stable and suited for target-binding applications.

Substituent Position Effects :

- The 2-fluoro substituent in 6-Bromo-2-fluoronicotinamide may induce electronic effects (e.g., altered π-π stacking or hydrogen bonding) compared to the 4-methyl group in 6-Bromo-4-methylnicotinaldehyde. Fluorine’s electronegativity could enhance binding affinity in kinase inhibitors.

Purity and Synthetic Utility :

- Both reference compounds are available at high purity (97–98%), suggesting reliable synthetic protocols. The cyclopentylamide variant may require specialized purification due to its larger hydrophobic substituent.

Potential Pharmacological Implications: The cyclopentyl group in 6-Bromo-N-cyclopentylnicotinamide could reduce metabolic clearance compared to the methyl or fluoro analogs, extending half-life in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.